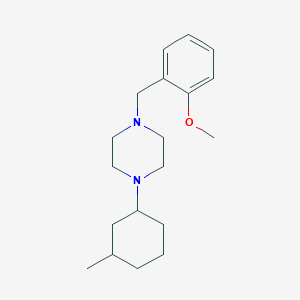
1-(2-Methoxybenzyl)-4-(3-methylcyclohexyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxybenzyl)-4-(3-methylcyclohexyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological properties and have been widely studied for their potential therapeutic applications. This particular compound features a methoxybenzyl group and a methylcyclohexyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzyl)-4-(3-methylcyclohexyl)piperazine typically involves the reaction of 1-(2-methoxybenzyl)piperazine with 3-methylcyclohexyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(2-Methoxybenzyl)-4-(3-methylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The piperazine ring can be reduced to form a more saturated compound.
Substitution: The benzyl and cyclohexyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of more saturated piperazine derivatives.
Substitution: Formation of various substituted benzyl or cyclohexyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Explored for its potential therapeutic properties, such as its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Methoxybenzyl)-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxybenzyl group may enhance its binding affinity to certain receptors, while the cyclohexyl group may influence its overall pharmacokinetic properties. The exact pathways and targets involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(2-Methoxybenzyl)piperazine: Lacks the cyclohexyl group, which may result in different pharmacological properties.
4-(3-Methylcyclohexyl)piperazine: Lacks the methoxybenzyl group, which may affect its binding affinity and biological activity.
1-Benzyl-4-(3-methylcyclohexyl)piperazine: Similar structure but without the methoxy group, potentially altering its chemical reactivity and biological effects.
Uniqueness
1-(2-Methoxybenzyl)-4-(3-methylcyclohexyl)piperazine is unique due to the presence of both the methoxybenzyl and methylcyclohexyl groups, which may confer distinct chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall pharmacological profile, making it a compound of interest for further research and development.
特性
分子式 |
C19H30N2O |
|---|---|
分子量 |
302.5 g/mol |
IUPAC名 |
1-[(2-methoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C19H30N2O/c1-16-6-5-8-18(14-16)21-12-10-20(11-13-21)15-17-7-3-4-9-19(17)22-2/h3-4,7,9,16,18H,5-6,8,10-15H2,1-2H3 |
InChIキー |
IMJWQTVSBYSWEY-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[2-(pyridin-2-yl)ethyl]furan-2-carboxamide](/img/structure/B10886989.png)
![2-{4-[(6-Methylheptyl)oxy]phenyl}quinoline-4-carboxylic acid](/img/structure/B10886991.png)

![5-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10887004.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(benzylsulfonyl)piperazine](/img/structure/B10887018.png)
![Biphenyl-4-yl{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10887024.png)
![N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]thiophene-2-carbohydrazide](/img/structure/B10887031.png)
![N-benzyl-1-[3-(benzyloxy)-4-methoxybenzyl]-N-methylpiperidin-4-amine](/img/structure/B10887038.png)
![N-(4-butoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10887048.png)
![1-(2,3-Dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10887054.png)

![3-[Benzyl(ethyl)amino]-N~1~-(2,5-dimethylphenyl)propanamide](/img/structure/B10887060.png)
![1-Cyclohexyl-4-[(4-ethylphenyl)methyl]piperazine](/img/structure/B10887067.png)
![Methyl 5-[4-(difluoromethoxy)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10887075.png)
